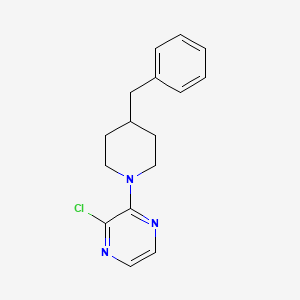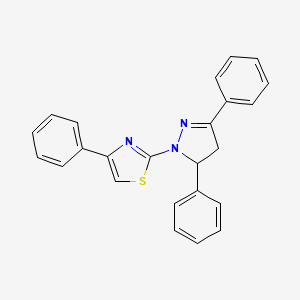
2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a pyrrolidinone moiety, which can enhance its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the quinazoline intermediate with a pyrrolidinone derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the intermediate with N-methylacetamide under conditions that promote amide bond formation, such as the use of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. The pyrrolidinone moiety can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL derivatives: These compounds share the quinazoline core and pyrrolidinone moiety but differ in their substituents, leading to variations in their biological activity and properties.
Quinazoline-based inhibitors: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but have different substituents and mechanisms of action.
Uniqueness
2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is unique due to its specific combination of the quinazoline core and pyrrolidinone moiety, which can confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C28H26N4O4 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
2-[4-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C28H26N4O4/c1-29-25(33)17-19-8-14-22(15-9-19)32-27(35)23-5-2-3-6-24(23)31(28(32)36)18-20-10-12-21(13-11-20)30-16-4-7-26(30)34/h2-3,5-6,8-15H,4,7,16-18H2,1H3,(H,29,33) |
Clé InChI |
IKLDBAKPVNBKEH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N5CCCC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14996987.png)
![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14996990.png)
![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14996991.png)
![N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B14997003.png)
![3-(4-ethoxyphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997006.png)
![ethyl 4-{9-cyano-8-[4-(methylsulfanyl)phenyl]-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl}benzoate](/img/structure/B14997016.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B14997027.png)
![8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997034.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14997039.png)
![2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide](/img/structure/B14997052.png)
![2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14997056.png)
![N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B14997059.png)


